(7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate
Overview
Description
(7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate is a useful research compound. Its molecular formula is C16H18Br2N2O3 and its molecular weight is 446.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Importance
Quinazolinone derivatives, including those substituted at the 6-bromo position, have been synthesized and investigated for their pharmacological activities. These compounds are known for their anti-inflammatory, analgesic, and anti-bacterial properties. The synthesis involves creating various derivatives, including N-substituted acetamides and triazin-thiol compounds, characterized by analytical and spectral data. Such research underscores the chemical versatility and potential therapeutic applications of quinazolinone derivatives, suggesting areas where the specific compound might find relevance (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Antibacterial and Antitumor Activities
The antibacterial properties of quinazolinone derivatives have been demonstrated in studies, indicating their potential in combating bacterial infections. Additionally, certain derivatives have shown promise in antitumor activity, particularly in inhibiting tumor cell growth in culture. These findings highlight the compound's potential utility in developing new antibacterial and cancer therapeutics, furthering our understanding of its applications in medicinal chemistry (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Role in Synthesis of Anti-cancer Drugs
Quinazolinone derivatives serve as key intermediates in the synthesis of anti-cancer drugs, particularly those targeting thymidylate synthase. The synthesis route for these intermediates, involving bromination and other chemical transformations, highlights the compound's importance in the development of chemotherapeutic agents (Cao, 2004).
Antimicrobial and Antimalarial Activities
The structural modification of quinazolinone derivatives has led to compounds with significant antimicrobial and antimalarial activities. These activities are crucial for developing new treatments against infectious diseases, emphasizing the compound's potential application in discovering novel therapeutic agents (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Properties
IUPAC Name |
[7-bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3-yl]methyl 2,2-dimethylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Br2N2O3/c1-9-19-13-6-12(18)10(7-17)5-11(13)14(21)20(9)8-23-15(22)16(2,3)4/h5-6H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEFHZGDNXLLQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C(=C2)Br)CBr)C(=O)N1COC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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